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Compound of Interest

Compound Name: (R)-2-(benzyloxy)propanoic acid

Cat. No.: B027457 Get Quote

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an

academic exercise but a fundamental pillar of safety and efficacy. Chiral molecules, existing as non-

superimposable mirror images (enantiomers), frequently exhibit profoundly different pharmacological and

toxicological profiles. (R)-2-(benzyloxy)propanoic acid emerges as a quintessential chiral building block,

a testament to the power of stereochemically defined intermediates. Its structure, combining a protected

hydroxyl group on a propanoic acid backbone, offers synthetic versatility while preserving a critical

stereocenter. This guide provides an in-depth exploration of its synthesis, analytical control, and strategic

application, grounded in established chemical principles and field-proven methodologies, for the

researchers and drug development professionals dedicated to advancing therapeutic innovation.

Core Molecular Profile and Physicochemical Properties
(R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, is a stable, crystalline solid at

room temperature. The benzyl group serves as a robust protecting group for the C2 hydroxyl of the lactic

acid core, preventing unwanted side reactions and allowing for the selective functionalization of the

carboxylic acid moiety. This protection is critical for its role as a reliable intermediate in multi-step synthetic

campaigns.

Table 1: Physicochemical Properties of (R)-2-(benzyloxy)propanoic acid
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Property Value Reference(s)

CAS Number 100836-85-9 [1][2]

Molecular Formula C₁₀H₁₂O₃ [1][2]

Molecular Weight 180.20 g/mol [2][3]

Appearance
White to pale cream crystals or

powder

Melting Point 52-55 °C

Optical Rotation [α]²⁰/D +77±3°, c = 1% in methanol

Purity Specification ≥97.0% (HPLC)

Solubility

Insoluble in water; soluble in

methanol, and chlorinated

solvents.

InChI Key
XWAVPOFYNPXXEL-

MRVPVSSYSA-N

Synthesis Pathway: A Mechanistic Approach to
Stereopreservation
The most common and industrially viable synthesis of (R)-2-(benzyloxy)propanoic acid begins with an

enantiomerically pure precursor, typically an ester of (R)-lactic acid. The core transformation is a

Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.

The Underlying Mechanism: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4] The process

involves two main stages:

Deprotonation: The hydroxyl group of the lactic acid ester is deprotonated by a strong base to form a

potent alkoxide nucleophile.

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of a benzyl halide (e.g.,

benzyl bromide), displacing the halide and forming the ether linkage.

A critical consideration is the choice of base. The substrate is a secondary alcohol, where an Sₙ2 reaction

competes with an E2 elimination side reaction. To favor substitution, a strong, non-nucleophilic, sterically
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hindered base is preferred, as this will efficiently deprotonate the alcohol without promoting elimination of

the benzyl halide.[5][6] Sodium tert-amylate or sodium hydride are common choices for this reason.[7]

Step 1: Benzylation (Williamson Ether Synthesis)

Step 2: Saponification

(R)-Methyl Lactate

+ Benzyl Bromide

Base (e.g., Sodium tert-amylate)
Solvent (e.g., THF)

Intermediate:
(R)-Methyl 2-(benzyloxy)propanoate

 Sₙ2 Reaction 

Base (e.g., LiOH, NaOH)
Solvent (e.g., EtOH/H₂O)

Purified Intermediate

Final Product:
(R)-2-(benzyloxy)propanoic acid

 Hydrolysis 

Acidic Workup
(e.g., HCl)

 Protonation 

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-2-(benzyloxy)propanoic acid.
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Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of (R)-2-(benzyloxy)propanoic
acid and its intermediates.

Step 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate

To a dry, inerted reaction vessel, add (R)-methyl lactate and a suitable anhydrous solvent such as

tetrahydrofuran (THF).

Cool the solution to below 5 °C using an ice bath.

Slowly add a strong base, such as sodium tert-amylate, to the solution while maintaining the low

temperature. The formation of the alkoxide is an exothermic process.

Once the base addition is complete, slowly add benzyl bromide dropwise, ensuring the temperature

remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and

stir until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or HPLC.

Perform a post-reaction workup, which typically involves quenching the reaction with water, separating

the organic and aqueous layers, and extracting the aqueous layer with a solvent like ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude intermediate ester. This intermediate can be purified by

vacuum distillation or chromatography if necessary.

Step 2: Saponification to (R)-2-(benzyloxy)propanoic acid

Dissolve the intermediate ester from Step 1 in a mixture of ethanol and water.

Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

Heat the mixture to reflux and maintain for 1-2 hours, monitoring the disappearance of the ester by

TLC/HPLC.

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexanes) to

remove any unreacted benzyl bromide or other non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to protonate the

carboxylate, causing the final product to precipitate.

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure (R)-2-
(benzyloxy)propanoic acid.

Analytical Quality Control: Ensuring Purity and
Stereochemical Integrity
Rigorous analytical control is paramount to validate the quality of any pharmaceutical intermediate. For

(R)-2-(benzyloxy)propanoic acid, the key quality attributes are chemical purity and enantiomeric purity

(enantiomeric excess, e.e.).

QC Workflow

Synthesized Batch of
(R)-2-(benzyloxy)propanoic acid

Purity Analysis
(Reversed-Phase HPLC)

Chiral Purity Analysis
(Chiral HPLC)

Structure Verification
(NMR, FT-IR)

Release Batch

All Specs Met

Repurify or Reject

Specs Not Met

All Specs Met

Specs Not Met

All Specs Met

Specs Not Met

Click to download full resolution via product page

Caption: Analytical workflow for quality control.

Chemical Purity via High-Performance Liquid Chromatography
(HPLC)
A standard reversed-phase HPLC method is used to determine chemical purity and quantify any process-

related impurities.

Protocol: Purity by RP-HPLC
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Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm (for the phenyl ring).

Expected Outcome: The main peak corresponding to the product should be well-resolved from any

impurities. Purity is typically reported as a percentage of the total peak area.

Enantiomeric Purity via Chiral HPLC
Determining the enantiomeric excess is the most critical analytical test. This requires a chiral stationary

phase (CSP) that can differentiate between the R and S enantiomers. Polysaccharide-based CSPs (e.g.,

amylose or cellulose derivatives) are often effective for this class of compounds.[8][9]

Protocol: Enantiomeric Excess by Chiral HPLC

Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based

column.

Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of a modifier like

trifluoroacetic acid (e.g., 90:10 v/v Hexane:IPA + 0.1% TFA).[8]

Flow Rate: 0.5 - 1.0 mL/min

Detection: UV at 210 nm or 254 nm.

Expected Outcome: Baseline resolution of the (R)- and (S)-enantiomer peaks. The enantiomeric

excess (e.e.) is calculated from the peak areas: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100.

Structural Confirmation
Spectroscopic methods confirm the chemical structure of the synthesized molecule.

¹H NMR (Proton NMR): The spectrum provides a unique fingerprint of the proton environments.

Predicted Chemical Shifts (δ, ppm):

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH), often broad.[10]
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~7.3 ppm (multiplet, 5H): Protons of the phenyl ring (C₆H₅).

~4.6 ppm (AB quartet or two doublets, 2H): The diastereotopic methylene protons of the benzyl

group (OCH₂Ph).

~4.2 ppm (quartet, 1H): The methine proton at the chiral center (CH).

~1.5 ppm (doublet, 3H): The methyl protons (CH₃).

¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule.

Predicted Chemical Shifts (δ, ppm):

~175-180 ppm: Carboxylic acid carbonyl carbon (COOH).[11]

~137 ppm: Quaternary carbon of the phenyl ring attached to the CH₂ group.[12]

~127-129 ppm: Carbons of the phenyl ring (C₆H₅).[12]

~75 ppm: Methine carbon at the chiral center (CH).

~71 ppm: Methylene carbon of the benzyl group (OCH₂Ph).

~18 ppm: Methyl carbon (CH₃).

FT-IR (Infrared Spectroscopy): Identifies key functional groups.

Characteristic Absorptions (cm⁻¹):

2500-3300 (broad): O-H stretch of the carboxylic acid.

~1710 (strong): C=O stretch of the carboxylic acid.

~1100 (strong): C-O ether stretch.

3030, 1600, 1500: Aromatic C-H and C=C stretches.

Application as a Pharmaceutical Intermediate
The primary utility of (R)-2-(benzyloxy)propanoic acid is to serve as a precursor for more complex chiral

molecules, where its carboxylic acid group is typically converted into an amide.
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Downstream Reactivity: Amide Bond Formation
Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid

must first be "activated." Common methods include:

Conversion to Acyl Chloride: Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The

resulting highly reactive acyl chloride readily couples with an amine.

Use of Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or

EDCI), often used with an additive like 1-Hydroxybenzotriazole (HOBt), form a highly reactive O-

acylisourea or HOBt-ester intermediate in situ. This intermediate then smoothly reacts with the amine to

form the amide bond with minimal racemization, which is critical for preserving stereochemical integrity.

[13][14]

Protocol: General Amide Coupling via EDC/HOBt

Dissolve (R)-2-(benzyloxy)propanoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane or

DMF).

Add HOBt (1.0-1.2 equivalents) and EDC (1.0-1.2 equivalents).

Stir the mixture at 0 °C for 15-30 minutes to form the active ester.

Add the desired amine (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine

(DIPEA) if the amine is used as a salt.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

Perform a standard aqueous workup and purify the resulting amide product by chromatography or

crystallization.

Case Study: A Key Structural Motif in Taxane Anticancer Drugs
While (R)-2-(benzyloxy)propanoic acid itself is a versatile building block, its core structure is highly

relevant to the synthesis of some of the most important chemotherapeutic agents in modern medicine. The

side chain of the blockbuster anticancer drug Docetaxel (Taxotere®) is (2R,3S)-3-[(tert-

butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid.[15]

The synthesis of this crucial side chain often involves intermediates structurally analogous to (R)-2-
(benzyloxy)propanoic acid, where the C2-hydroxyl group is protected, often with a benzyl-type group,
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before being coupled to the complex baccatin III core of the drug.[16][17] This protection strategy prevents

unwanted reactions during the sensitive esterification step that links the side chain to the core.

Synthesis of Docetaxel

10-Deacetylbaccatin III
(Taxane Core)

Esterification
(Amide Coupling Reagents)

Protected Phenylisoserine Side Chain
(e.g., C2'-Benzyloxy protected)

Protected Docetaxel Intermediate

Deprotection Steps
(e.g., Hydrogenolysis to remove Benzyl group)

Docetaxel (API)

Click to download full resolution via product page

Caption: Role of protected side chains in Docetaxel synthesis.

This application highlights the industrial significance of chiral propanoic acid derivatives. The benzyl

protecting group is particularly advantageous because it can be removed under mild, neutral conditions via

catalytic hydrogenation, a process that does not compromise other sensitive functional groups within the

complex target molecule.[16] The use of (R)-2-(benzyloxy)propanoic acid and its derivatives exemplifies

a critical strategy in pharmaceutical manufacturing: the use of robust, stereochemically pure intermediates

to construct complex and life-saving active pharmaceutical ingredients.

Conclusion
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(R)-2-(benzyloxy)propanoic acid is more than a simple chemical reagent; it is an enabling tool for the

construction of complex, stereochemically defined molecules. Its synthesis via the Williamson ether

reaction is a robust and scalable process, and its quality can be rigorously controlled through standard

analytical techniques like chiral HPLC. Its utility as a precursor to amide-containing structures, exemplified

by its relationship to the side chain of taxane anticancer agents, underscores its value to the drug

development professional. A thorough understanding of its properties, synthesis, and reactivity provides

researchers with a reliable component for the logical and efficient assembly of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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